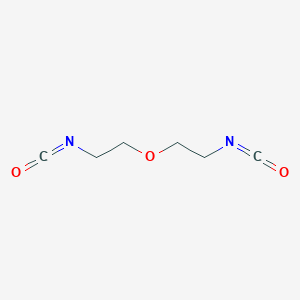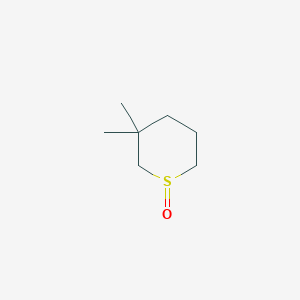
3,3-Dimethyl-1lambda~4~-thian-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1lambda~4~-thian-1-one is a sulfur-containing heterocyclic compound It is characterized by a thiane ring structure with two methyl groups attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1lambda~4~-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-2-one with sulfur sources under acidic or basic conditions to form the thiane ring. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1lambda~4~-thian-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiane derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-1lambda~4~-thian-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1lambda~4~-thian-1-one involves its interaction with various molecular targets. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1lambda~4~-thiane: Similar structure but lacks the carbonyl group.
3,3-Dimethyl-1lambda~4~-thian-1-ol: Contains a hydroxyl group instead of a carbonyl group.
3,3-Dimethyl-1lambda~4~-thian-1-thione: Contains a thiocarbonyl group instead of a carbonyl group.
Uniqueness
3,3-Dimethyl-1lambda~4~-thian-1-one is unique due to the presence of the carbonyl group in the thiane ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
31815-13-1 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
3,3-dimethylthiane 1-oxide |
InChI |
InChI=1S/C7H14OS/c1-7(2)4-3-5-9(8)6-7/h3-6H2,1-2H3 |
Clé InChI |
RKPASTROKHQZES-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCS(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


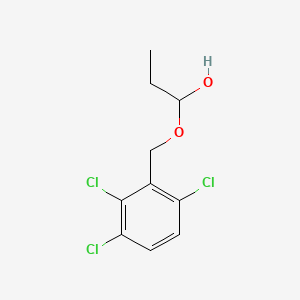

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
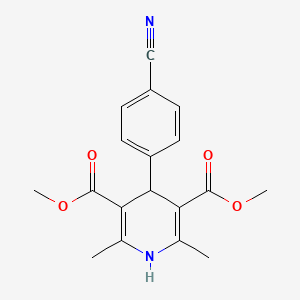
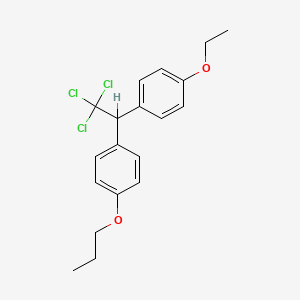
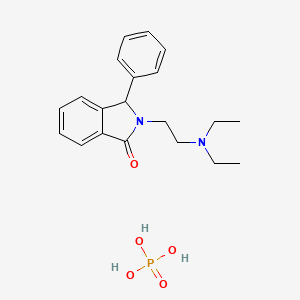
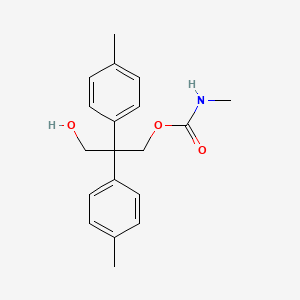

![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
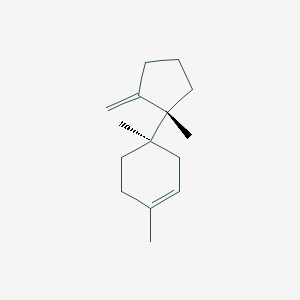

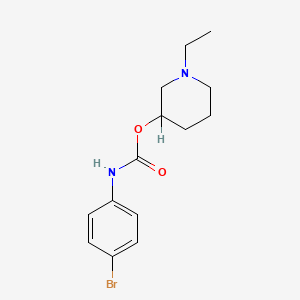
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
